![molecular formula C10H9BrN2O2 B2874975 6-(4-Bromophenyl)-1,3-diazinane-2,4-dione CAS No. 39773-50-7](/img/structure/B2874975.png)
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione
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Overview
Description
The compound is a derivative of diazinane, which is a six-membered cyclic compound containing nitrogen atoms . The “4-Bromophenyl” part suggests the presence of a phenyl (benzene) ring with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution or Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a diazinane ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a bromine atom attached .Chemical Reactions Analysis
The compound, due to the presence of the bromine atom, might undergo various substitution reactions. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, brominated phenyl compounds often have relatively high densities and may be solid at room temperature .Scientific Research Applications
Synthesis of Triarylpyrimidines
The compound is used in the synthesis of triarylpyrimidines. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate . This reaction sequence uses two moles of the α,β-unsaturated ketone .
DNA Binding
Triarylpyrimidines synthesized using this compound have shown significant DNA binding results . By careful manipulation of structure, highly DNA selective molecules could be developed .
Anti-pneumocystic Activity
The compound has been used in the synthesis of dicationic diarylpyrimidines, which have shown significant anti-pneumocystic activity .
Antimicrobial Activity
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound. Some of these derivatives have shown promising antimicrobial activity .
Anticancer Activity
Some derivatives of the compound have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that some derivatives of the compound have good docking scores within the binding pocket of selected proteins .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-bromophenyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJUOTXNIQTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione |
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